molecular formula C9H10ClN3O B2891235 2-amino-N-(3-cyanophenyl)acetamide hydrochloride CAS No. 1403958-54-2

2-amino-N-(3-cyanophenyl)acetamide hydrochloride

Cat. No. B2891235
CAS RN: 1403958-54-2
M. Wt: 211.65
InChI Key: TTXOFSGGTSMTAQ-UHFFFAOYSA-N
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Description

2-amino-N-(3-cyanophenyl)acetamide hydrochloride is a chemical compound with the molecular weight of 211.65 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-amino-N-(3-cyanophenyl)acetamide hydrochloride, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The InChI code for 2-amino-N-(3-cyanophenyl)acetamide hydrochloride is 1S/C9H9N3O.ClH/c10-5-7-2-1-3-8(4-7)12-9(13)6-11;/h1-4H,6,11H2,(H,12,13);1H .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

This compound has a melting point of 235-238°C . It is a powder at room temperature and is stored at room temperature .

Scientific Research Applications

1. Role in Antimalarial Drug Synthesis

2-Amino-N-(3-cyanophenyl)acetamide hydrochloride plays a critical role in the synthesis of antimalarial drugs. Its derivative, N-(2-Hydroxyphenyl)acetamide, serves as an intermediate in the complete natural synthesis of these drugs. For instance, its chemoselective monoacetylation has been studied using different acyl donors, optimizing the process for effective antimalarial drug production (Magadum & Yadav, 2018).

2. Synthesis of Anticancer Drugs

The compound has been used in the synthesis of anticancer drugs. A study demonstrated its application in synthesizing N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, revealing its potential in anticancer drug development through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

3. Development of Azo Disperse Dyes

Another application includes its use in the production of azo disperse dyes. A study focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, showcasing the environmental benefits of using alternative synthesis methods (Zhang Qun-feng, 2008).

4. Trace Organic Analysis

In the field of analytical chemistry, derivatives of 2-Amino-N-(3-cyanophenyl)acetamide hydrochloride, like AMACE1, have been synthesized and used for trace organic analysis, particularly in the area of oxidative sugar damage to DNA (Lu & Giese, 2000).

5. Synthesis of Herbicides and Safeners

The compound has also been involved in the synthesis of herbicides and safeners. Radiosynthesis studies have shown its application in creating herbicides like acetochlor and safeners like R-29148, essential for studying their metabolism and mode of action (Latli & Casida, 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-N-(3-cyanophenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c10-5-7-2-1-3-8(4-7)12-9(13)6-11;/h1-4H,6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXOFSGGTSMTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1403958-54-2
Record name 2-amino-N-(3-cyanophenyl)acetamide hydrochloride
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